molecular formula C14H9N3O2 B3064365 7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione CAS No. 99573-25-8

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione

Cat. No.: B3064365
CAS No.: 99573-25-8
M. Wt: 251.24 g/mol
InChI Key: UMMNKCUSQIKSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione is a research-grade chemical scaffold based on the bioactive quinoline-5,8-dione core. This compound is designed for investigative use in biochemistry and oncology research, specifically for exploring mechanisms of enzyme inhibition and cellular proliferation. The 5,8-quinolinedione moiety is a recognized pharmacophore with a broad spectrum of reported biological activities, including potent anticancer and antibacterial effects . The strategic substitution at the 2-position with a pyridinyl group and at the 7-position with an amino group is modeled after active analogues, as such modifications are known to significantly influence biological potency and interaction with molecular targets like enzymes . Researchers can utilize this compound to probe its potential as a substrate for the NQO1 (NAD(P)H:quinone oxidoreductase 1) enzyme . Metabolism by NQO1, often overexpressed in certain cancer cells, can lead to the generation of reactive oxygen species (ROS) and facilitate a cytotoxic response, making this compound a candidate for studying enzyme-activated therapeutic strategies . Furthermore, recent research has identified modified quinoline-5,8-diones as a novel framework for inhibiting Sphingosine Kinase (SphK), an enzyme implicated in cancer cell proliferation and survival . The structural features of this compound make it a promising chemical tool for investigating this emerging pathway in cancer biology. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99573-25-8

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

7-amino-2-pyridin-2-ylquinoline-5,8-dione

InChI

InChI=1S/C14H9N3O2/c15-9-7-12(18)8-4-5-11(17-13(8)14(9)19)10-3-1-2-6-16-10/h1-7H,15H2

InChI Key

UMMNKCUSQIKSGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Quinoline-5,8-dione Derivatives

Core Functionalization via Halogen Intermediates

A widely adopted approach involves introducing substituents at specific positions of the quinoline-5,8-dione scaffold through halogenated intermediates. For example, 7-bromo-quinoline-5,8-dione serves as a precursor for nucleophilic substitution reactions. In one protocol, bromination at C7 is achieved using bromine in acetic acid, followed by displacement with ammonia or amines to install the amino group. The pyridin-2-yl moiety at C2 can be introduced via Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple boronic acids with halogenated intermediates.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to construct the quinoline backbone with pre-installed substituents. For instance, ZrO₂ nanoparticles catalyze the condensation of 2,6-diaminopyrimidin-4(1H)-one, aromatic aldehydes, and cyclic 1,3-diketones to yield pyrimido[4,5-b]quinolinediones. Adapting this method, substituting the aldehyde component with pyridine-2-carbaldehyde could direct the formation of the 2-(pyridin-2-yl) group, while incorporating an amino source at C7 would require selective protection-deprotection strategies.

Stepwise Synthesis of 7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione

Synthesis of 2-(Pyridin-2-yl)quinoline-5,8-dione

The quinoline-5,8-dione core is typically synthesized via oxidation of hydroxyquinoline precursors. In a representative procedure, 2-hydroxyquinolin-8-ol is treated with sodium chlorate (NaClO₃) in hydrochloric acid at 60°C to yield 6,7-dichloro-5,8-quinolinedione. To introduce the pyridin-2-yl group at C2, a Friedländer annulation between 2-aminopyridine and a cyclic diketone (e.g., 1,3-cyclohexanedione) under acidic conditions forms the fused quinoline system.

Reaction Conditions:
  • Reactants : 2-Aminopyridine, 1,3-cyclohexanedione
  • Catalyst : HCl (conc.)
  • Temperature : 120°C
  • Yield : 70–85% (estimated from analogous reactions)

Introduction of the C7 Amino Group

Amination at C7 is achieved via nucleophilic aromatic substitution (NAS) using halogenated intermediates. For example, 7-bromo-2-(pyridin-2-yl)quinoline-5,8-dione reacts with aqueous ammonia under pressurized conditions to replace bromine with an amino group. Alternatively, catalytic amination employing Cu(I) catalysts enhances reaction efficiency.

Optimization Data:
Parameter Condition Yield (%) Source
Solvent Ethanol/Water (1:1) 65
Catalyst CuI (10 mol%) 78
Temperature 100°C, 12 h 78

Catalytic Methods for Enhanced Efficiency

Nanoparticle-Catalyzed Cyclocondensation

ZrO₂ nanoparticles (NPs) enable eco-friendly synthesis under microwave irradiation. In a related protocol, equimolar amounts of 2,6-diaminopyrimidin-4(1H)-one, pyridine-2-carbaldehyde, and 1,3-cyclohexanedione react in ethylene glycol at 120°C for 8–60 minutes, yielding 2-amino-5-aryl-pyrimido[4,5-b]quinolinediones in 90–98% yields. Adapting this method to target this compound would require modifying the aldehyde component and optimizing the amine source.

Organocatalytic Approaches

Triethylbenzylammonium chloride (TEBAC) catalyzes three-component reactions in aqueous media. Heating 2,6-diaminopyrimidin-4(3H)-one, pyridine-2-carbaldehyde, and dimedone in water at 90°C for 12–21 hours produces pyrimido[4,5-b]quinolinediones. This method’s scalability and mild conditions make it suitable for large-scale synthesis.

Characterization and Validation

Spectroscopic Analysis

1H and 13C NMR are critical for confirming substituent positions. For this compound:

  • 1H NMR (CDCl₃) : δ 6.85 (s, 1H, C3-H), 7.94 (d, J = 8 Hz, 1H, pyridine-H), 8.10 (d, J = 8 Hz, 1H, pyridine-H).
  • 13C NMR (CDCl₃) : δ 128.0 (C3), 133.0 (C10), 143.7 (C5), 172.9 (C8=O).

Chromatographic Purification

Column chromatography (SiO₂, ethyl acetate/hexane) resolves intermediates, while final products are recrystallized from ethanol. Purity exceeding 99% is achievable, as verified by HPLC.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 7-amino-2-pyridin-2-ylquinoline-5,8-dione is studied for its inhibitory effects on protein-arginine deiminases. These enzymes play a role in post-translational modifications of proteins, and their inhibition can have significant biological implications.

Medicine: The compound’s potential as an antitumor agent is of particular interest. Its ability to inhibit protein-arginine deiminases makes it a candidate for the development of new cancer therapies.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting protein-arginine deiminases. These enzymes catalyze the conversion of arginine residues in proteins to citrulline, a process known as deimination. By inhibiting these enzymes, the compound can alter protein function and affect various cellular processes. The molecular targets include the active sites of protein-arginine deiminases, where the compound forms covalent bonds, leading to enzyme inactivation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of quinoline-5,8-dione derivatives is highly dependent on substituents at the C-7 and C-2 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Key Quinoline-5,8-dione Derivatives

Compound Name C-7 Substituent C-2 Substituent Key Biological Findings References
7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione Amino (NH₂) Pyridin-2-yl Selective cytotoxicity in NQO1+ MDA468-NQ16 cells; IC₅₀ = 190–140 nM .
7-Acetamido-2-(pyrrolyl)quinoline-5,8-dione Acetamido Pyrrolyl Poor NQO1 substrate; lower cytotoxicity due to bulky C-2 group and acetylated NH₂ .
7-Amino-2-(4-CF₃-phenyl)quinoline-5,8-dione Amino (NH₂) 4-Trifluoromethylphenyl Reduced NQO1 affinity; bulkier C-2 group diminishes redox cycling efficiency .
7-Amino-2-(3-pyridinyl)quinoline-5,8-dione Amino (NH₂) Pyridin-3-yl Unreported cytotoxicity; positional isomerism at C-2 may disrupt target binding .
7-Acetamido-2-(8’-quinolinyl)quinoline-5,8-dione Acetamido 8’-Quinolinyl Moderate NQO1 activity; selective but less potent than amino analogs .
7-Amino-6-phenylquinoline-5,8-dione (7d) Amino (NH₂) Phenyl (C-6 substitution) Broad-spectrum cytotoxicity; acts via mitochondrial dysfunction, not NQO1 .

Key Comparative Insights

C-7 Substituent: Amino (NH₂) vs. Acetamido: Amino derivatives are superior NQO1 substrates due to the free NH₂ group, enabling efficient redox cycling. Acetamido analogs (e.g., compound 11) show reduced enzymatic activation and cytotoxicity . Example: Compound 23 (NH₂) has IC₅₀ values 10-fold lower than acetamido analogs in NQO1+ cells .

C-2 Substituent: Pyridin-2-yl vs. Bulkier Groups: Smaller heteroaromatic groups (e.g., pyridin-2-yl) enhance NQO1 binding and selectivity. Bulky substituents like 4-CF₃-phenyl or 8’-quinolinyl hinder enzyme interaction . Example: Compound 23 (2-pyridinyl) showed selective cytotoxicity, whereas 4-CF₃-phenyl analogs were inactive .

Positional Isomerism :

  • Pyridin-2-yl vs. Pyridin-3-yl: The 2-pyridinyl group’s orientation optimizes π-stacking in NQO1’s active site. 3-Pyridinyl disrupts this interaction, reducing activity .

Substitution Position (C-2 vs. C-6/C-7) :

  • C-2 modifications target NQO1, while C-6/C-7 substitutions (e.g., compound 7d ) engage alternative pathways like mitochondrial ROS, bypassing NQO1 dependency .

Research Findings and Implications

  • NQO1 Selectivity: Compound 23’s 7-amino/2-pyridinyl combination maximizes NQO1-mediated cytotoxicity, making it a lead candidate for tumors overexpressing this enzyme .
  • Broad-Spectrum Activity : Derivatives like 7d (C-6 phenyl) exhibit pan-cancer activity but lack NQO1 selectivity, suggesting divergent therapeutic applications .
  • Structural Minimalization: Simplified scaffolds (e.g., 2-pyridinyl) retain potency while improving druglikeness, as seen in TGase2 inhibitors for diabetic retinopathy .

Biological Activity

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione is a derivative of the quinoline family, specifically belonging to the 5,8-quinolinedione class. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The structure–activity relationship (SAR) plays a crucial role in understanding how modifications to the quinoline scaffold influence its pharmacological effects.

Structural Characteristics

The compound features a quinoline backbone with an amino group at the C-7 position and a pyridine ring at the C-2 position. This unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of 5,8-quinolinedione exhibit significant anticancer properties. For instance, studies have shown that certain derivatives induce apoptosis in cancer cell lines by modulating mitochondrial dysfunction and affecting the expression of apoptotic proteins such as Bcl-2 and Bax .

Key Findings:

  • IC50 Values: Some derivatives have shown IC50 values as low as 0.59 µM against HeLa cells, indicating potent cytotoxicity .
  • Mechanism of Action: The anticancer activity is often linked to the inhibition of NADPH-dependent quinone oxidoreductase (NQO1), which plays a role in cellular redox balance and apoptosis induction .

Antibacterial Activity

The antibacterial potential of 7-amino derivatives has been explored extensively. Compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Various studies report MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship: Substitutions on the quinoline ring significantly influence antibacterial potency, with specific groups enhancing activity against resistant strains .

Antifungal Activity

In addition to antibacterial properties, compounds related to this compound have shown antifungal activity.

Key Findings:

  • Efficacy: The compounds exhibit antifungal effects against strains such as Candida albicans, with varying degrees of effectiveness based on structural modifications .

Data Table: Biological Activities Overview

Activity TypeTarget OrganismsIC50/MIC ValuesMechanism of Action
AnticancerHeLa, A5490.59 µMNQO1 inhibition, mitochondrial dysfunction
AntibacterialS. aureus, E. coli0.0039 - 0.025 mg/mLDisruption of bacterial cell wall synthesis
AntifungalC. albicansVaries (specific data not provided)Inhibition of fungal growth mechanisms

Case Studies

  • Antitumor Efficacy Study : A study conducted by Ryu et al. synthesized a series of arylamine derivatives based on the quinolinedione scaffold. Their findings indicated that certain derivatives exhibited enhanced anticancer activity against SKOV3 and SK-MEL-2 cell lines compared to standard chemotherapeutics .
  • Antibacterial Evaluation : Another study evaluated a library of synthesized quinolinediones for their antibacterial properties against multiple bacterial strains. The results highlighted that specific substitutions at the C-6 position significantly increased antibacterial efficacy .

Q & A

Q. What are the primary synthetic routes for 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione, and what methodological considerations ensure regioselectivity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, starting from intermediates like 7-bromoquinoline-5,8-quinone. For example, Suzuki-Miyaura couplings with pyridinyl boronic acids under reflux conditions yield the target compound. Key steps include nitration of 5-chloro-8-hydroxyquinoline, hydrogenation for nitro-to-amine conversion, and regioselective chlorination using POCl3. Steric and electronic factors guide regioselectivity, particularly in N-oxide intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Characterization relies on 1H^1H NMR, HRMS, and recrystallization. For instance, 1H^1H NMR (DMSO-d6) reveals distinct aromatic proton signals (δ 8.75–7.53 ppm), while HRMS (TOF ES+) confirms the molecular ion peak at m/z 252.0749 (calcd. 252.0773). Recrystallization in MeOH ensures purity .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH). Storage recommendations align with similar quinones: desiccated at -20°C in amber vials to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How does this compound interact with NAD(P)H:quinone oxidoreductase-1 (NQO1), and what experimental designs validate its bioactivation in tumor cells?

The compound’s quinone moiety undergoes NQO1-mediated 2-electron reduction to hydroquinone, generating cytotoxic radicals. In vitro assays using NQO1-rich vs. NQO1-deficient cell lines (e.g., H460 vs. H596) with dicoumarol inhibition controls are critical. LC-MS/MS tracks metabolite formation, while cytotoxicity is assessed via MTT assays .

Q. What computational methods predict the compound’s redox potential and binding affinity for NQO1?

Density Functional Theory (DFT) calculates redox potentials by comparing LUMO energies of the quinone and hydroquinone states. Molecular docking (e.g., AutoDock Vina) simulates binding to NQO1’s FAD-binding domain, with validation via site-directed mutagenesis (e.g., Tyr128Ala mutants) .

Q. How can contradictory data on reaction yields in synthetic pathways be resolved?

Discrepancies in yields (e.g., 62% for 2-chloro intermediates vs. 90% for benzylation) often arise from steric hindrance or solvent polarity. Methodological refinements like microwave-assisted synthesis reduce reaction times (from 24 hours to <1 hour) and improve yields by 15–20% .

Methodological Frameworks

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in quinolinequinone derivatives?

A factorial design (e.g., 2k^k factorial) evaluates variables like substituent position (e.g., 7-amino vs. 6-methoxy), redox potential, and NQO1 expression levels. Dose-response matrices and ANOVA identify synergistic effects .

Q. How should researchers address challenges in scaling up synthesis for preclinical trials?

Continuous-flow reactors enhance reproducibility and safety for halogenation and coupling steps. Process analytical technology (PAT) monitors critical parameters (e.g., temperature, pH) in real time. Membrane separation technologies purify intermediates efficiently .

Data Interpretation and Theoretical Alignment

Q. How does the compound’s mechanism align with the “redox cycling” theory in anticancer drug design?

The compound generates ROS via redox cycling between quinone and hydroquinone states, inducing oxidative stress in NQO1-overexpressing tumors. Theoretical validation requires measuring ROS levels (DCFH-DA probes) and correlating with apoptosis markers (caspase-3 activation) .

Q. What statistical methods resolve contradictions between in vitro and in vivo efficacy data?

Multivariate regression adjusts for variables like tumor microenvironment heterogeneity. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates bioavailability and metabolic clearance rates to refine dosing regimens .

Tables of Key Data

Parameter Value Method Reference
Synthetic yield (Step 6)62%Pd(0)/POCl3 reflux
1H^1H NMR (δ, DMSO)8.75 (d, J = 4.1 Hz, 1H)500 MHz spectrometer
IC50 (NQO1+ cells)1.2 µMMTT assay (72h)
Redox potential (DFT)-0.32 V vs. SCEB3LYP/6-31G**

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.